![molecular formula C9H18N2O2 B1464725 1-[4-(アミノメチル)ピペリジン-1-イル]-2-メトキシエタン-1-オン CAS No. 1250151-70-2](/img/structure/B1464725.png)

1-[4-(アミノメチル)ピペリジン-1-イル]-2-メトキシエタン-1-オン

説明

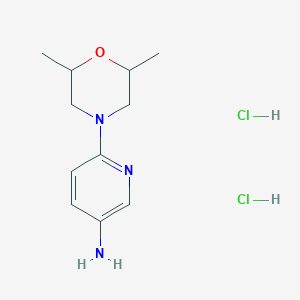

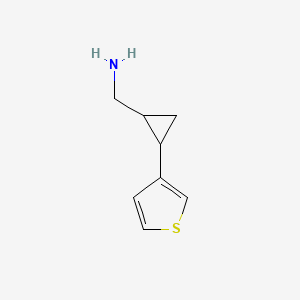

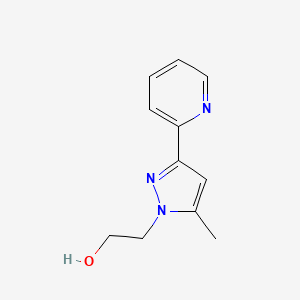

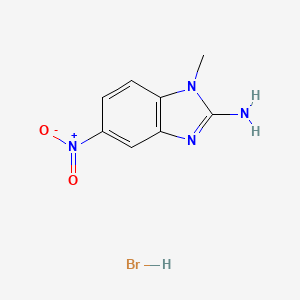

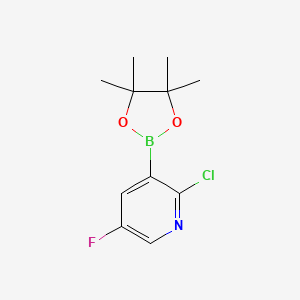

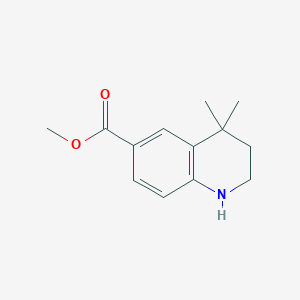

1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品

この化合物は、多くの医薬品に見られるピペリジン誘導体との構造的類似性から、医学分野での潜在的な用途があります。 その特性は、特に特定の生物学的活性を有するより複雑な分子の構成要素として、新しい治療薬の開発に役立つ可能性があります .

農業

農業では、この化合物は新規農薬の合成に使用できます。 そのピペリジン部分は、特定の植物受容体や害虫と相互作用する可能性があり、新規農薬や植物成長調整剤の開発の基礎を提供します .

材料科学

「1-[4-(アミノメチル)ピペリジン-1-イル]-2-メトキシエタン-1-オン」は、先端材料の合成における前駆体として役立つ可能性があります。 たとえば、ポリマーへの組み込みにより、熱安定性や機械的強度などの特性を強化できます。 また、性能が向上した新規接着剤やコーティングの製造にも使用できます .

環境科学

この化合物の環境科学における可能性は、環境モニタリングのためのセンサーやプローブに改変できる点にあります。 その反応性官能基により、汚染物質や環境条件の変化を検出するために使用できます .

生化学

生化学では、この化合物は酵素-基質相互作用の研究に役立つ可能性があります。 その構造は、天然の基質や阻害剤を模倣できる修飾を可能にし、酵素反応のメカニズムを理解するのに役立ちます .

薬理学

薬理学的に、「1-[4-(アミノメチル)ピペリジン-1-イル]-2-メトキシエタン-1-オン」は、創薬および開発において価値があります。 そのピペリジンコアは、多くの薬剤に見られる共通の特徴であり、その構造を修飾することで、さまざまな疾患の治療のための新しい候補物質を開発できます .

分析化学

分析的に、この化合物はクロマトグラフィー、質量分析、または分光法における標準または試薬として使用できます。 その明確に定義された構造と特性により、機器の較正や複雑な試料分析における成分として適しています .

作用機序

Target of Action

The primary target of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair .

Mode of Action

This could lead to changes in cell cycle regulation, particularly in cells with DNA damage .

Biochemical Pathways

Inhibition of Serine/threonine-protein kinase Chk1 could disrupt these pathways, potentially leading to altered cell cycle progression and DNA repair mechanisms .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one’s action would likely be related to its inhibition of Serine/threonine-protein kinase Chk1. This could result in changes to cell cycle progression and DNA repair mechanisms, potentially leading to cell death in cells with DNA damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target . .

生化学分析

Biochemical Properties

1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it has been observed to interact with certain proteases, leading to either inhibition or activation of these enzymes . Additionally, 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression and cellular responses . Furthermore, 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux .

Molecular Mechanism

At the molecular level, 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain kinases, resulting in altered phosphorylation states of target proteins . Additionally, 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one in laboratory settings have been studied extensively. The compound exhibits stability under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and disrupted metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical activities . Additionally, 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can affect the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . This distribution pattern can affect the compound’s activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

特性

IUPAC Name |

1-[4-(aminomethyl)piperidin-1-yl]-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-13-7-9(12)11-4-2-8(6-10)3-5-11/h8H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEHVSMWDXUFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)

![2-Oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464663.png)